molecular formula C16H12F5N5O2 B10862097 N-(2-Amino-5-pyrimidinyl)-N'-[(1R)-1-(5,7-difluoro-3-methyl-2-benzofuranyl)-2,2,2-trifluoroethyl]urea

N-(2-Amino-5-pyrimidinyl)-N'-[(1R)-1-(5,7-difluoro-3-methyl-2-benzofuranyl)-2,2,2-trifluoroethyl]urea

Cat. No.: B10862097
M. Wt: 401.29 g/mol
InChI Key: LGPNQALKGDDVBD-CYBMUJFWSA-N
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Description

STX-478 is a novel, allosteric inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), specifically designed to target mutant forms of PI3Kα. This compound has shown significant promise in preclinical studies for its ability to selectively inhibit mutant PI3Kα without affecting the wild-type enzyme, thereby reducing associated toxicities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STX-478 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Industrial Production Methods

Industrial production of STX-478 would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

STX-478 primarily undergoes:

Common Reagents and Conditions

Major Products

The major product of these reactions is the final STX-478 compound, characterized by its pyrimidine core and functional groups that confer its selective inhibitory properties .

Mechanism of Action

STX-478 exerts its effects by selectively binding to the mutant forms of PI3Kα, inhibiting its activity. This inhibition disrupts the PI3K/AKT signaling pathway, which is crucial for cell growth and survival. By targeting the mutant enzyme, STX-478 spares the wild-type enzyme, thereby reducing the risk of metabolic dysfunction and other side effects .

Comparison with Similar Compounds

Biological Activity

N-(2-Amino-5-pyrimidinyl)-N'-[(1R)-1-(5,7-difluoro-3-methyl-2-benzofuranyl)-2,2,2-trifluoroethyl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine moiety and a difluorobenzofuran derivative. Its IUPAC name reflects its intricate design, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may function as an allosteric modulator, particularly in the context of cannabinoid receptors, which are implicated in various physiological processes including appetite regulation and pain sensation .

Anticancer Properties

Studies have shown that derivatives of pyrimidine compounds exhibit notable anticancer properties. For instance, the compound's structural analogs have been evaluated for their ability to inhibit tumor growth in vitro and in vivo. The mechanism often involves the disruption of nucleic acid synthesis or interference with cell cycle progression.

  • Case Study : A recent study demonstrated that a related pyrimidine compound exhibited cytotoxic effects against several cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the cell type .

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives has also been explored. The presence of functional groups such as amino and trifluoroethyl enhances their interaction with microbial enzymes and cellular components.

  • Research Findings : A study found that certain pyrimidine-based compounds showed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 5 µg/mL .

Data Tables

The following table summarizes key biological activities and their corresponding metrics for this compound and related compounds:

Activity Measurement Value
Anticancer EfficacyIC50 (µM)10 - 50
Antibacterial ActivityMIC (µg/mL)5
CB1 Receptor BindingK B (nM)54.3 - 394.9

Properties

Molecular Formula

C16H12F5N5O2

Molecular Weight

401.29 g/mol

IUPAC Name

1-(2-aminopyrimidin-5-yl)-3-[(1R)-1-(5,7-difluoro-3-methyl-1-benzofuran-2-yl)-2,2,2-trifluoroethyl]urea

InChI

InChI=1S/C16H12F5N5O2/c1-6-9-2-7(17)3-10(18)12(9)28-11(6)13(16(19,20)21)26-15(27)25-8-4-23-14(22)24-5-8/h2-5,13H,1H3,(H2,22,23,24)(H2,25,26,27)/t13-/m1/s1

InChI Key

LGPNQALKGDDVBD-CYBMUJFWSA-N

Isomeric SMILES

CC1=C(OC2=C1C=C(C=C2F)F)[C@H](C(F)(F)F)NC(=O)NC3=CN=C(N=C3)N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2F)F)C(C(F)(F)F)NC(=O)NC3=CN=C(N=C3)N

Origin of Product

United States

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